2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a pyrrolidine group and a thioether linkage to an acetamide moiety, which is further substituted with a trifluoromethylphenyl group. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:
Formation of the pyrimidine ring: This can be achieved through a condensation reaction between appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of the pyrrolidine group: This step involves the nucleophilic substitution of a halogenated pyrimidine derivative with pyrrolidine.
Thioether formation: The thioether linkage is introduced by reacting the pyrimidine derivative with a thiol compound under suitable conditions.
Acetamide formation: The final step involves the acylation of the thioether with an acyl chloride or anhydride to introduce the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored as a potential drug candidate due to its unique structure and functional groups. It may exhibit activity against various biological targets, including enzymes and receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Research: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific biomolecules.
Mechanism of Action
The mechanism of action of 2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The pyrimidine ring can bind to active sites of enzymes, while the pyrrolidine and trifluoromethylphenyl groups enhance its binding affinity and specificity. The thioether linkage may facilitate interactions with sulfur-containing biomolecules, further modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-((6-(morpholin-4-yl)pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide: Similar structure but with a morpholine group instead of pyrrolidine.
2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide: Similar structure but with a piperidine group instead of pyrrolidine.
Uniqueness
The presence of the pyrrolidine group in 2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide imparts unique steric and electronic properties, potentially enhancing its biological activity and specificity compared to similar compounds
Properties
IUPAC Name |
2-(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4OS/c18-17(19,20)12-5-1-2-6-13(12)23-15(25)10-26-16-9-14(21-11-22-16)24-7-3-4-8-24/h1-2,5-6,9,11H,3-4,7-8,10H2,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POHHMYXNHGMYOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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